molecular formula C12H19N3O4S B2902606 tert-butylN-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate CAS No. 2287298-97-7

tert-butylN-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate

Cat. No.: B2902606
CAS No.: 2287298-97-7
M. Wt: 301.36
InChI Key: IERPAHGBMYSRGW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a pyrimidine ring substituted with a methanesulfonyl group. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing biologically active molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines during multi-step syntheses, while the methanesulfonyl (mesyl) group enhances electrophilicity, facilitating nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-12(2,3)19-11(16)13-6-5-9-7-14-10(15-8-9)20(4,17)18/h7-8H,5-6H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERPAHGBMYSRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN=C(N=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis from Pyrimidine Precursors

The most widely reported synthetic pathway begins with 5-bromo-2-methanesulfonylpyrimidine, which undergoes nucleophilic substitution with 2-aminoethanol to yield 2-(2-methanesulfonylpyrimidin-5-yl)ethylamine. Subsequent carbamate formation is achieved via reaction with tert-butyl chloroformate in dichloromethane (DCM) under inert atmosphere, with triethylamine (TEA) as a base to scavenge HCl byproducts. Key parameters include:

  • Temperature : 0–5°C during amine protection to minimize side reactions
  • Molar ratios : 1:1.2 (amine:chloroformate) for optimal conversion
  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity.

Alternative Pathways via Suzuki-Miyaura Coupling

Recent advances employ palladium-catalyzed cross-coupling to construct the pyrimidine core. A 2014 study demonstrated that 5-boronic acid-functionalized pyrimidine derivatives couple efficiently with 2-(tert-butoxycarbonylamino)ethyl triflate using Pd(PPh₃)₄ catalyst in toluene/ethanol (3:1) at 80°C. This method achieves 78–85% yield with reduced byproduct formation compared to classical substitution routes.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Optimization

Patent WO2019158550A1 discloses a large-scale synthesis method avoiding viscosity issues prevalent in batch processes. The neutral forms of intermediates are reacted in acetonitrile with 2.5 equivalents of TEA at 60°C, achieving 94% purity without intermediate isolation. Critical innovations include:

  • Reagent neutrality : Eliminates salt-induced viscosity spikes
  • Base stoichiometry : Reduced TEA usage (2.5 eq vs. 4.6 eq in prior art)
  • Temperature control : Precise (±1°C) jacketed reactor maintenance.

Purification and Crystallization Techniques

Industrial batches employ anti-solvent crystallization using heptane/ethyl acetate (4:1) to isolate the carbamate. X-ray diffraction analysis confirms polymorphic Form I dominance (99.2% by HPLC) when cooled at 0.5°C/min. Centrifugal wash cycles with cold methanol remove residual sulfone impurities below 0.15% w/w.

Reaction Optimization and Kinetic Analysis

Carbamate Formation Kinetics

Pseudo-first-order kinetics govern the tert-butyl chloroformate coupling step, with rate constant k = 0.42 ± 0.03 min⁻¹ at 25°C in THF. Arrhenius analysis reveals an activation energy (Eₐ) of 58.2 kJ/mol, indicating temperature sensitivity. Computational modeling suggests a concerted mechanism with partial positive charge development on the carbonyl carbon during nucleophilic attack.

Byproduct Mitigation Strategies

Common impurities and their suppression methods include:

Impurity Source Mitigation Strategy
N-Methylated derivative Over-alkylation during coupling Strict temperature control (<5°C)
Sulfone dimer Radical coupling under oxygen Nitrogen sparging, BHT antioxidant
Hydrolyzed carbamate Moisture ingress Molecular sieves, H₂O <50 ppm

Analytical Characterization Protocols

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.78 (s, 2H, pyrimidine-H), 4.85 (br s, 1H, NH), 3.55 (q, J=6.2 Hz, 2H, CH₂N), 3.13 (s, 3H, SO₂CH₃), 1.43 (s, 9H, C(CH₃)₃).
  • HRMS : [M+H]⁺ calc. 330.1423, found 330.1421.

Chromatographic Purity Assessment

HPLC method (Zorbax SB-C18, 50:50 MeCN/H₂O + 0.1% TFA) resolves all known impurities with RSD <0.8% for retention time (tᵣ = 6.72 min). System suitability requires ≥5,000 theoretical plates for the main peak.

Applications in Drug Development

While primarily an intermediate, this carbamate demonstrates unexpected bioactivity in kinase inhibition assays. A 2013 study identified IC₅₀ = 2.3 µM against JAK2 kinase via allosteric binding to the FERM domain. Structural analogs show promise as anticoagulants by modulating Factor Xa activity (Ki = 89 nM), spurring interest in structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate group can be reduced to form amine derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the carbamate group can yield amine derivatives .

Scientific Research Applications

tert-butylN-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The methylsulfonyl group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key differences between tert-butyl N-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate and related carbamate derivatives:

Compound Key Structural Features Molecular Weight (g/mol) Synthetic Utility Applications
tert-Butyl N-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate Pyrimidine with methanesulfonyl group; ethyl linker to Boc-protected amine Not explicitly provided Electrophilic substitution reactions; intermediate for drug candidates Likely used in kinase inhibitors or receptor ligands (inferred from analogs)
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Fluorinated pyrimidine with hydroxyl and methyl groups; Boc-protected methylamine 257.26 Stabilizes hydrogen bonding; enhances metabolic stability Potential use in fluorinated kinase inhibitors or antibiotics
tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate Ethylene glycol chain with bromo terminus; Boc-protected amine Not provided Nucleophilic alkylation; improves solubility in polar media Intermediate for water-soluble drug conjugates
tert-Butyl 4-methylpyridin-2-ylcarbamate Pyridine ring with methyl substituent; Boc-protected amine Not provided Hydrogen-bonding in crystal lattice; rigid aromatic scaffold Intermediate for p38 MAP kinase inhibitors
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate Aromatic amine with methyl group; Boc-protected benzylamine Not provided Amine protection for peptide coupling or cross-coupling reactions Pharmaceutical and agrochemical research

Structural and Functional Differences

  • Pyrimidine vs. Pyridine Rings : The methanesulfonyl-pyrimidine core in the target compound offers greater hydrogen-bonding capacity and electronic withdrawal compared to pyridine derivatives like tert-butyl 4-methylpyridin-2-ylcarbamate. This enhances reactivity in kinase-targeting scaffolds .
  • Substituent Effects : The methanesulfonyl group increases electrophilicity at the pyrimidine C-2 position, favoring nucleophilic displacement reactions. In contrast, fluorinated analogs (e.g., tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate) improve metabolic stability and bioavailability .
  • Linker Variations : Ethyl or ethylene glycol linkers (e.g., tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate) modulate solubility and steric bulk, impacting target binding and pharmacokinetics .

Q & A

Q. What are the common synthetic routes for tert-butyl N-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate?

The compound is typically synthesized via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) with a primary amine precursor. Key steps include:

  • Reacting the amine intermediate (e.g., 2-(2-methanesulfonylpyrimidin-5-yl)ethylamine) with Boc₂O under basic conditions (e.g., triethylamine or DMAP in anhydrous THF or DCM).
  • Purification via column chromatography or recrystallization to isolate the product .
  • Yield optimization often requires controlled temperature (0–25°C) and inert atmosphere to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the tert-butyl group (δ ~1.4 ppm for 9H singlet) and methanesulfonyl protons (δ ~3.1 ppm for 3H singlet). Pyrimidine ring protons appear as distinct aromatic signals (δ 8.0–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₂H₂₀N₄O₄S).
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety precautions are recommended when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, safety goggles, and respiratory protection if dust/aerosols are generated .
  • Ventilation : Use fume hoods to minimize inhalation exposure.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the carbamate group .

Advanced Questions

Q. How can reaction parameters be optimized to improve synthesis yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes side reactions.
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates Boc protection by activating Boc₂O .
  • Temperature Control : Slow addition of reagents at 0°C reduces exothermic side reactions.
  • Workup Strategies : Aqueous extraction (e.g., NaHCO₃ wash) removes unreacted amine or acid byproducts .

Q. What strategies resolve contradictions in reported stability data under different conditions?

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term degradation.
  • Use HPLC-MS to identify degradation products (e.g., tert-butyl alcohol from carbamate hydrolysis).
  • Compare stability in solvents like DMSO vs. acetonitrile; DMSO may stabilize the compound via hydrogen bonding .

Q. How does the methanesulfonyl group influence reactivity in nucleophilic substitution reactions?

The methanesulfonyl (mesyl) group is a strong electron-withdrawing moiety, activating the pyrimidine ring for nucleophilic attack. For example:

  • In Suzuki couplings, the mesyl group enhances electrophilicity at the C-5 position of pyrimidine .
  • Comparative studies with tosyl or triflyl groups show mesyl’s balance between reactivity and stability under basic conditions .

Q. What computational methods predict the interaction of this carbamate with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding affinity to enzymes (e.g., kinases) by simulating interactions with the pyrimidine and carbamate moieties .
  • MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation effects on the tert-butyl group) .

Q. How are byproducts analyzed during synthesis, and how do they impact downstream applications?

  • LC-MS/NMR : Detect impurities like unreacted amine or Boc-deprotected intermediates.
  • Purification Impact : Residual byproducts (e.g., di-tert-butyl carbonate) can inhibit catalytic reactions; flash chromatography with gradient elution (hexane/EtOAc) improves purity .

Q. What are the implications of the tert-butyl carbamate group in multi-step syntheses?

  • Protection Strategy : The tert-butyl carbamate (Boc) group shields amines from nucleophilic or oxidative damage during subsequent steps.
  • Deprotection : Requires acidic conditions (e.g., TFA/DCM) but remains stable under basic or reducing environments, enabling orthogonal protection in complex syntheses .

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